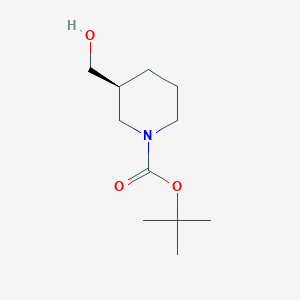

(S)-1-Boc-3-(Hydroxymethyl)Piperidine

概要

説明

“(S)-1-Boc-3-(Hydroxymethyl)Piperidine” is a laboratory chemical with the CAS number 140695-84-7 . It is not recommended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

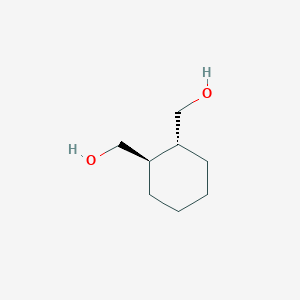

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学的研究の応用

Medicinal Chemistry and Drug Discovery

Specific Scientific Field

Medicinal chemistry and drug discovery involve the design, synthesis, and evaluation of compounds for therapeutic purposes.

(S)-1-Boc-3-(Hydroxymethyl)Piperidine

derivatives have shown promise as potential drugs. Researchers explore their pharmacological properties, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant activities . These compounds are essential building blocks in drug development.

Experimental Procedures

Researchers synthesize various derivatives of (S)-1-Boc-3-(Hydroxymethyl)Piperidine using organic chemistry techniques. They modify the piperidine ring and tert-butyl group to optimize desired properties. Methods include protecting the hydroxymethyl group with a Boc (tert-butoxycarbonyl) group, followed by functionalization and deprotection.

Results and Outcomes

Studies demonstrate that these derivatives exhibit diverse biological activities. For instance, some derivatives inhibit cancer cell proliferation, while others possess antimicrobial properties. Quantitative data on potency, selectivity, and toxicity are essential for evaluating their drug-like characteristics.

Pesticide Development

Specific Scientific Field

Pesticide research focuses on developing effective compounds to control pests and protect crops.

Application Summary

The tert-butyl group in (S)-1-Boc-3-(Hydroxymethyl)Piperidine can be utilized in creating various pesticides and insecticides . Researchers investigate its efficacy against pests, including insects, fungi, and weeds.

Experimental Procedures

Scientists synthesize pesticide candidates by incorporating the tert-butyl group into existing pesticide scaffolds. They evaluate their toxicity, selectivity, and environmental impact.

Results and Outcomes

Effective pesticides with minimal ecological harm are crucial for sustainable agriculture. Quantitative data on pest mortality rates and safety profiles guide further development.

Biocatalysis

Specific Scientific Field

Biocatalysis involves using enzymes or whole cells to catalyze chemical reactions.

Application Summary

The crowded tert-butyl group’s unique reactivity pattern makes it relevant in biocatalytic processes . Researchers explore its use as a protecting group or as a substrate in enzymatic reactions.

Safety And Hazards

“(S)-1-Boc-3-(Hydroxymethyl)Piperidine” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a significant area of research in the future .

特性

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLHERKFHHUTB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363895 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-3-(Hydroxymethyl)Piperidine | |

CAS RN |

140695-84-7 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)